molecular formula C17H24N2O6S B2663765 Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate CAS No. 899966-98-4

Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate

Cat. No.: B2663765
CAS No.: 899966-98-4
M. Wt: 384.45
InChI Key: QHARKILKOLMQEC-UHFFFAOYSA-N
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Description

Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a sulfonyl group, and a methoxybenzamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Attachment of the Methoxybenzamido Moiety: This step involves the coupling of the methoxybenzamido group to the piperidine ring, typically through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The methoxybenzamido moiety may interact with enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate: shares structural similarities with other sulfonyl-containing piperidine derivatives.

    N-(3-methoxybenzyl)piperidine-4-carboxamide: Another compound with a piperidine ring and a methoxybenzyl group.

    4-(3-methoxybenzamido)piperidine-1-sulfonic acid: A sulfonic acid derivative with a similar methoxybenzamido moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 1-[2-[(3-methoxybenzoyl)amino]ethylsulfonyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S/c1-24-15-5-3-4-14(12-15)16(20)18-8-11-26(22,23)19-9-6-13(7-10-19)17(21)25-2/h3-5,12-13H,6-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHARKILKOLMQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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